molecular formula C11H12O2S B13646510 2-(Oxetan-3-ylthio)-1-phenylethan-1-one

2-(Oxetan-3-ylthio)-1-phenylethan-1-one

Cat. No.: B13646510
M. Wt: 208.28 g/mol
InChI Key: BOWTWALFKJOCOZ-UHFFFAOYSA-N
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Description

2-(Oxetan-3-ylthio)-1-phenylethan-1-one is an organic compound featuring an oxetane ring, a sulfur atom, and a phenyl group The oxetane ring is a four-membered cyclic ether, known for its high ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the epoxide opening with trimethyloxosulfonium ylide, which forms the oxetane ring . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the ring formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-ylthio)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Oxetan-3-ylthio)-1-phenylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-ylthio)-1-phenylethan-1-one involves its interaction with molecular targets through the oxetane ring and thioether group. The oxetane ring’s high ring strain makes it reactive, allowing it to participate in various chemical reactions. The sulfur atom can form strong interactions with metal ions and other electrophiles, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Oxetane derivatives: Compounds with similar oxetane rings but different substituents.

    Thioethers: Compounds with sulfur atoms bonded to carbon atoms.

    Phenyl ketones: Compounds with a phenyl group attached to a carbonyl group.

Uniqueness

2-(Oxetan-3-ylthio)-1-phenylethan-1-one is unique due to the combination of the oxetane ring, thioether group, and phenyl group.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

2-(oxetan-3-ylsulfanyl)-1-phenylethanone

InChI

InChI=1S/C11H12O2S/c12-11(8-14-10-6-13-7-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

BOWTWALFKJOCOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

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